

Spectroscopic Profile of Thalidasine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thalidasine

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This technical guide provides a comprehensive overview of the spectroscopic data for **Thalidasine**, a bisbenzylisoquinoline alkaloid. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of **Thalidasine** as $C_{39}H_{44}N_2O_7$, with a calculated exact mass of 652.3149.^[1] Experimental mass spectrometry data reveals a molecular ion peak $[M]^+$ at m/z 652.

Table 1: Mass Spectrometry Data for **Thalidasine**

Ion	Calculated m/z	Observed m/z
$[M]^+$	652.3149	652
$[M+H]^+$	653.3227	-
$[M+Na]^+$	675.3046	-

Note: Observed m/z values are from the initial structural elucidation studies. High-resolution data for adducts is predicted.

Experimental Protocol: Mass Spectrometry

The mass spectrum of **Thalidasine** was originally obtained using a CEC 21-110 high-resolution mass spectrometer.

- Ionization Method: Electron Ionization (EI)
- Sample Introduction: Direct insertion probe
- Source Temperature: Not specified
- Electron Energy: 70 eV

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of **Thalidasine** was significantly reliant on proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. The following data was reported in deuterated chloroform (CDCl_3).

Table 2: ^1H NMR Spectroscopic Data for **Thalidasine** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
2.37	s	3H	N-CH ₃
2.52	s	3H	N-CH ₃
3.58	s	3H	OCH ₃
3.75	s	3H	OCH ₃
3.78	s	3H	OCH ₃
3.87	s	3H	OCH ₃
3.90	s	3H	OCH ₃
5.97 - 6.80	m	7H	Ar-H

Note: Due to the complexity of the molecule and the resolution of the instrumentation at the time of the original study, a more detailed assignment of aromatic protons and their coupling constants was not fully reported. Specific assignments would require modern 2D-NMR techniques.

No experimental ^{13}C NMR data for **Thalidasine** was found in the primary literature from its initial isolation and characterization.

Experimental Protocol: ^1H NMR Spectroscopy

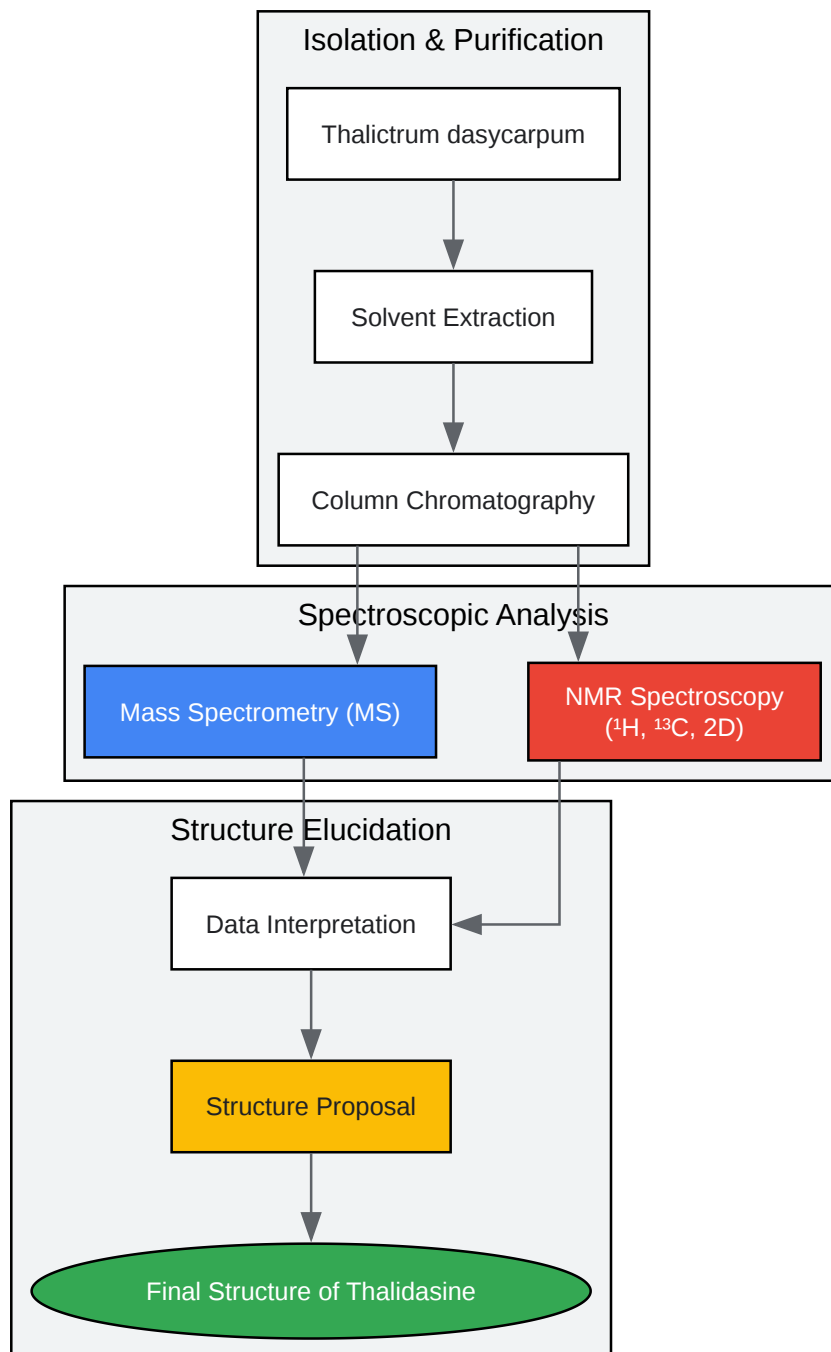
The ^1H NMR spectrum of **Thalidasine** was recorded on a Varian A-60 spectrometer.

- Solvent: Deuterated Chloroform (CDCl_3)
- Frequency: 60 MHz
- Internal Standard: Tetramethylsilane (TMS)
- Temperature: Not specified

Spectroscopic Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Thalidasine**, from isolation to structure elucidation.

Workflow for Spectroscopic Analysis of Thalidasine

[Click to download full resolution via product page](#)Caption: Spectroscopic analysis workflow for **Thalidasine**.

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References

- 1. Thalidasine | C₃₉H₄₄N₂O₇ | CID 159795 - PubChem [pubchem.ncbi.nlm.nih.gov]
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